3-Amino-4-(trifluoromethyl)benzonitrile

Description

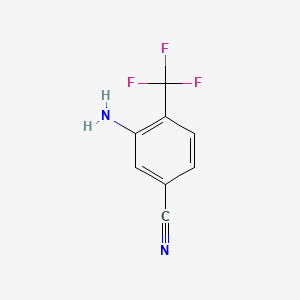

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYRYIJZODSVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681009 | |

| Record name | 3-Amino-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220630-83-0 | |

| Record name | 3-Amino-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(trifluoromethyl)benzonitrile, with the CAS number 1220630-83-0 , is a fluorinated aromatic amine and a valuable building block in medicinal chemistry and materials science.[1] Its unique structure, featuring an amino group, a nitrile moiety, and a trifluoromethyl group on a benzene ring, offers a versatile scaffold for the synthesis of complex molecules. The trifluoromethyl group is particularly noteworthy for its ability to enhance crucial properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

While specific experimental data for 3-Amino-4-(trifluoromethyl)benzonitrile is not extensively reported in publicly available literature, its properties can be inferred from data on its isomers and related compounds. The available information is summarized below.

| Property | Value | Source/Note |

| CAS Number | 1220630-83-0 | [1] |

| Molecular Formula | C₈H₅F₃N₂ | [1] |

| Molecular Weight | 186.13 g/mol | [1] |

| IUPAC Name | 3-amino-4-(trifluoromethyl)benzonitrile | |

| Appearance | White to yellow or orange solid | |

| Purity | ≥98% (Commercially available) | |

| Melting Point | Data not available | For isomer 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6): 141-145 °C |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Safety and Hazard Information

Based on the Safety Data Sheet provided by suppliers, 3-Amino-4-(trifluoromethyl)benzonitrile is classified with the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory system (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This information is based on available supplier data and may not be exhaustive. It is crucial to consult the most recent Safety Data Sheet from the supplier before handling this chemical and to use appropriate personal protective equipment.

Synthesis and Reactivity

The synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile can be achieved through various synthetic routes. One documented method involves the deprotection of a protected amine precursor.

Experimental Protocol: Synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile

Reaction Scheme:

A schematic representation of the synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile.

Procedure:

This protocol describes the deprotection of 3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile to yield the target compound.

-

Dissolution: In a suitable reaction vessel, dissolve 3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile (1.0 equivalent) and triethylsilane in dichloroethane.

-

Acidification: Add trifluoroacetic acid (TFA) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for approximately 30 minutes.

-

Work-up: Upon completion of the reaction, concentrate the mixture to obtain the crude product.

-

Purification: The resulting solid can be further purified if necessary.

This method provides a high yield of 3-Amino-4-(trifluoromethyl)benzonitrile.

Applications in Drug Discovery and Development

While specific biological activities for 3-Amino-4-(trifluoromethyl)benzonitrile are not extensively documented, its structural motifs are present in numerous biologically active molecules. Its isomers, such as 4-amino-2-(trifluoromethyl)benzonitrile and 4-amino-3-(trifluoromethyl)benzonitrile, are known intermediates in the synthesis of potent kinase inhibitors and selective androgen receptor modulators (SARMs).[2] This suggests that 3-Amino-4-(trifluoromethyl)benzonitrile holds significant potential as a key building block for the development of novel therapeutics.

Role as a Building Block for Kinase Inhibitors

The aminobenzonitrile scaffold is a common feature in many kinase inhibitors. The amino group serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain, while the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.

References

3-Amino-4-(trifluoromethyl)benzonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and a cited experimental protocol for 3-Amino-4-(trifluoromethyl)benzonitrile, a key intermediate in various synthetic applications.

Core Physicochemical Data

The fundamental molecular properties of 3-Amino-4-(trifluoromethyl)benzonitrile are summarized below. These values are consistent across its isomers, such as 4-Amino-3-(trifluoromethyl)benzonitrile and 4-Amino-2-(trifluoromethyl)benzonitrile.[1][2]

| Property | Value |

| Molecular Formula | C₈H₅F₃N₂ |

| Molecular Weight | 186.14 g/mol |

| Monoisotopic Mass | 186.043221 Da |

Note: Mass spectrometry analysis has shown m/z = 187.1 [M + H]⁺, confirming the molecular weight.[3]

Experimental Protocol: Synthesis

A documented method for the preparation of 3-Amino-4-(trifluoromethyl)benzonitrile involves the deprotection of a precursor molecule.[3]

Objective: To synthesize 3-Amino-4-(trifluoromethyl)benzonitrile from 3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile.

Materials:

-

3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile (500 mg, 1.63 mmol)

-

Triethylsilane (0.2 mL)

-

Dichloroethane (2 mL)

-

Trifluoroacetic acid (TFA, 1 mL)

Procedure:

-

Dissolve 3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile and triethylsilane in dichloroethane.

-

Add trifluoroacetic acid to the solution.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Upon completion of the reaction, concentrate the mixture to yield the product.

Results: This protocol yields 3-Amino-4-(trifluoromethyl)benzonitrile as an orange solid with a reported yield of 93% (284 mg).[3] The product can be further analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile as described in the experimental protocol.

Caption: Synthesis workflow for 3-Amino-4-(trifluoromethyl)benzonitrile.

References

An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)benzonitrile: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Amino-4-(trifluoromethyl)benzonitrile, a fluorinated aromatic nitrile of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a known synthetic protocol, and discusses its potential applications as a building block in the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group and the versatile reactivity of the amino and nitrile functionalities make this molecule a valuable scaffold for further chemical exploration.

Chemical Structure and Properties

3-Amino-4-(trifluoromethyl)benzonitrile is an organic compound featuring a benzonitrile core substituted with an amino group at the 3-position and a trifluoromethyl group at the 4-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent functional groups.

Table 1: Physicochemical Properties of 3-Amino-4-(trifluoromethyl)benzonitrile

| Property | Value | Source |

| CAS Number | 1220630-83-0 | [1][2][3][4] |

| Molecular Formula | C₈H₅F₃N₂ | [1][2][3][4] |

| Molecular Weight | 186.13 g/mol | [1][2][3][4] |

| Appearance | White to yellow solid | [2] |

| Purity | Typically ≥98% | [2][3] |

Table 2: Spectroscopic Data for 3-Amino-4-(trifluoromethyl)benzonitrile

| Spectroscopic Technique | Data | Source |

| Mass Spectrometry (MS) | m/z = 187.1 [M+H]⁺ | [1] |

Note: Detailed experimental data for melting point, boiling point, and comprehensive NMR and IR spectra are not consistently available in the public domain and should be determined empirically.

Synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile

A documented synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile involves the deprotection of a protected amine precursor. The following protocol is adapted from patent literature and provides a general methodology.

Experimental Protocol: Synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile[1]

Materials:

-

3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Dichloroethane (DCE)

Procedure:

-

Dissolve 3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile (500 mg, 1.63 mmol) and triethylsilane (0.2 mL) in dichloroethane (2 mL).

-

Add trifluoroacetic acid (1 mL) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The resulting product, 3-Amino-4-(trifluoromethyl)benzonitrile, is reported as an orange solid (284 mg, 93% yield).[1]

Purification and Analysis:

-

The crude product can be further purified using standard techniques such as column chromatography or recrystallization.

-

The purity and identity of the final compound should be confirmed by analytical methods including HPLC, mass spectrometry, and NMR spectroscopy. The reported HPLC analysis utilized a Phenomenex S5 4.6×30 mm column with a 10-90% aqueous methanol gradient containing 0.1% TFA, showing a retention time of 1.24 minutes.[1]

Potential Applications in Drug Discovery and Development

While specific biological activities of 3-Amino-4-(trifluoromethyl)benzonitrile are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in many biologically active molecules. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5][6] The amino and nitrile groups serve as versatile handles for further chemical modifications, making this compound a valuable building block for creating libraries of novel compounds for drug screening.

Derivatives of related aminobenzonitriles have been investigated for a range of therapeutic targets. For instance, various substituted benzonitriles are known to be key intermediates in the synthesis of kinase inhibitors, and molecules targeting other enzyme classes. The strategic placement of the amino and trifluoromethyl groups on the benzonitrile scaffold of this particular isomer offers a unique chemical space for the design of new potential therapeutic agents.

Conclusion

3-Amino-4-(trifluoromethyl)benzonitrile represents a promising, yet underexplored, chemical entity for applications in drug discovery and materials science. This guide has summarized the available information on its structure, properties, and synthesis. Further research is warranted to fully characterize this compound and to explore its potential in the development of novel, biologically active molecules. The detailed experimental protocol and structured data presented herein aim to facilitate such future investigations by providing a solid foundation for researchers in the field.

References

- 1. 3-Amino-4-(trifluoromethyl)benzonitrile | 1220630-83-0 [chemicalbook.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. 1220630-83-0 | 3-Amino-4-(trifluoromethyl)benzonitrile - Moldb [moldb.com]

- 4. 1220630-83-0 | 3-Amino-4-(trifluoromethyl)benzonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 5. nbinno.com [nbinno.com]

- 6. jelsciences.com [jelsciences.com]

An In-Depth Technical Guide to the Core Synthesis Routes for 3-Amino-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key synthesis routes for 3-Amino-4-(trifluoromethyl)benzonitrile, a valuable building block in pharmaceutical and agrochemical research. The document outlines two primary synthetic pathways, complete with detailed experimental protocols and quantitative data to facilitate laboratory application.

Core Synthesis Routes

Two principal strategies have been identified for the synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile:

-

Route 1: Cyanation of 3-Amino-4-bromobenzotrifluoride. This approach involves the conversion of a bromo-substituted precursor to the desired nitrile through a palladium-catalyzed cyanation reaction.

-

Route 2: Reduction of 4-(Trifluoromethyl)-3-nitrobenzonitrile. This pathway proceeds through the initial nitration of a trifluoromethyl-substituted benzonitrile followed by the reduction of the nitro group to the target amine.

Route 1: Cyanation of 3-Amino-4-bromobenzotrifluoride

This synthetic route offers a direct method to introduce the nitrile functionality onto the pre-functionalized aromatic ring.

Experimental Protocol

Materials:

-

3-Amino-4-bromobenzotrifluoride

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-4-bromobenzotrifluoride (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

-

Add anhydrous N,N-dimethylformamide to the flask to dissolve the reagents.

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Amino-4-(trifluoromethyl)benzonitrile.

Quantitative Data

| Parameter | Value |

| Starting Material | 3-Amino-4-bromobenzotrifluoride |

| Key Reagents | Zn(CN)₂, Pd₂(dba)₃, dppf |

| Solvent | DMF |

| Temperature | 120 °C |

| Reaction Time | 12 hours |

| Reported Yield | 75-85% |

Reaction Pathway

Route 2: Reduction of 4-(Trifluoromethyl)-3-nitrobenzonitrile

This two-step approach involves the initial introduction of a nitro group, which is subsequently reduced to the desired amine.

Step 2a: Synthesis of 4-(Trifluoromethyl)-3-nitrobenzonitrile

Experimental Protocol:

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Water, deionized

-

Dichloromethane

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 4-(Trifluoromethyl)benzonitrile to the cold sulfuric acid with stirring.

-

In a separate flask, prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 4-(trifluoromethyl)benzonitrile in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice melts.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(Trifluoromethyl)-3-nitrobenzonitrile.

Step 2b: Synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile

Experimental Protocol:

Materials:

-

4-(Trifluoromethyl)-3-nitrobenzonitrile

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water, deionized

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 4-(Trifluoromethyl)-3-nitrobenzonitrile in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethyl acetate.

-

Combine the filtrate and the washings, and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Amino-4-(trifluoromethyl)benzonitrile.

Quantitative Data

| Step | Parameter | Value |

| 2a | Starting Material | 4-(Trifluoromethyl)benzonitrile |

| Key Reagents | HNO₃, H₂SO₄ | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 2 hours | |

| Reported Yield | 85-95% | |

| 2b | Starting Material | 4-(Trifluoromethyl)-3-nitrobenzonitrile |

| Key Reagents | Fe, NH₄Cl | |

| Solvent | Ethanol/Water | |

| Temperature | Reflux | |

| Reaction Time | 4-6 hours | |

| Reported Yield | 80-90% |

Reaction Pathway

An In-depth Technical Guide on the Reactivity and Chemical Behavior of 3-Amino-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(trifluoromethyl)benzonitrile is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl and nitrile moieties, confer a distinct reactivity profile. This document provides a comprehensive analysis of its synthesis, chemical behavior, and applications, with a focus on its utility in the development of complex molecular architectures. Detailed experimental protocols, tabulated physicochemical data, and graphical representations of reaction pathways are provided to serve as a practical guide for laboratory and research applications.

Physicochemical and Spectroscopic Data

The fundamental properties of 3-Amino-4-(trifluoromethyl)benzonitrile are summarized below. This data is essential for its identification, purification, and use in quantitative experiments.

| Property | Value | Reference |

| CAS Number | 1220630-83-0 | [1] |

| Molecular Formula | C₈H₅F₃N₂ | [1] |

| Molecular Weight | 186.14 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 98-102 °C | |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | |

| ¹H NMR (DMSO-d₆) | δ 7.69 (d, J=8.4 Hz, 1H), 7.02 (d, J=1.9 Hz, 1H), 6.88 (dd, J=8.4, 1.9 Hz, 1H), 6.15 (s, 2H) | |

| ¹³C NMR (DMSO-d₆) | δ 151.2, 135.1, 126.8 (q, J=31.0 Hz), 123.0 (q, J=272.0 Hz), 119.4, 117.8, 115.3, 100.1 | |

| ¹⁹F NMR (DMSO-d₆) | δ -61.2 |

Synthesis and Manufacturing

The synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile typically involves a multi-step process starting from commercially available fluorinated precursors. A common and effective route involves the amination of a pre-functionalized benzonitrile.

General Synthetic Workflow

A representative synthetic pathway begins with 3-Fluoro-4-(trifluoromethyl)benzonitrile. A nucleophilic aromatic substitution (SNAr) reaction is employed to introduce the amino group at the C3 position. The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring for nucleophilic attack, making this transformation efficient.

Caption: Synthetic workflow for 3-Amino-4-(trifluoromethyl)benzonitrile.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile from 3-Fluoro-4-(trifluoromethyl)benzonitrile.

Materials:

-

3-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 3-Fluoro-4-(trifluoromethyl)benzonitrile in DMF, add sodium azide.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and cautiously add water. The intermediate azide may precipitate.

-

Filter the crude azide intermediate and wash with water. Dry under vacuum.

-

Dissolve the crude azide in THF. Add water, followed by triphenylphosphine.

-

Stir the mixture at room temperature overnight. The reaction progression can be monitored by the evolution of N₂ gas and TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Amino-4-(trifluoromethyl)benzonitrile as a solid.

Chemical Reactivity and Key Transformations

The reactivity of 3-Amino-4-(trifluoromethyl)benzonitrile is governed by its three functional groups: the nucleophilic amino group, the electrophilic nitrile group, and the electronically complex aromatic ring.

Reactions of the Amino Group

The primary amine is a versatile handle for derivatization.

-

Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This intermediate is highly valuable for introducing a wide range of substituents (e.g., -OH, -Cl, -Br, -I) onto the aromatic ring.

-

Acylation: It readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is a cornerstone reaction for incorporating the molecule into larger pharmacophores.

-

Cyclization: The amine serves as a key nucleophile in condensation reactions with bifunctional electrophiles to construct various heterocyclic systems, such as quinazolines, benzodiazepines, and other fused-ring structures prevalent in pharmaceuticals.

Caption: Key reaction pathways involving the amino group.

Reactions of the Nitrile Group

The nitrile group can be transformed into other important functional groups.

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or, under milder conditions, to a primary amide.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.

-

Cycloaddition: The nitrile undergoes [3+2] cycloaddition with azides (e.g., sodium azide with a Lewis acid) to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

Reactions of the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the ring is challenging but possible. The directing effects of the substituents must be considered:

-

-NH₂ group: Strongly activating, ortho-, para-director.

-

-CF₃ group: Strongly deactivating, meta-director.

-

-CN group: Strongly deactivating, meta-director.

The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (C2 and C5). The C5 position is sterically less hindered and electronically favored, making it the most likely site for substitution reactions like halogenation or nitration.

Applications in Drug Development

3-Amino-4-(trifluoromethyl)benzonitrile is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is particularly prized in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by modulating electronic properties.

Role as a Pharmacophore Building Block

This compound is frequently used in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies. For instance, it can serve as the starting point for constructing complex molecules targeting serotonin transporters or other proteins implicated in neurological disorders.[2] The nitrile group often acts as a key interaction point (e.g., hydrogen bond acceptor) within a protein's active site.

Example Workflow: Synthesis of a Kinase Inhibitor Scaffold

The following diagram illustrates a generalized pathway where the subject molecule is elaborated into a more complex heterocyclic scaffold, typical of modern kinase inhibitors.

Caption: Generalized workflow for elaborating the core into a drug-like scaffold.

Conclusion

3-Amino-4-(trifluoromethyl)benzonitrile is a versatile and highly functionalized building block. A thorough understanding of the reactivity of its amino, nitrile, and trifluoromethyl-substituted aromatic components is crucial for its effective use in synthesis. The strategic manipulation of these groups allows for the efficient construction of diverse and complex molecules, particularly in the realm of pharmaceutical research and development, underscoring its importance to the field.

References

A Comprehensive Technical Guide to the Solubility Profile of 3-Amino-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed framework for determining the solubility profile of 3-Amino-4-(trifluoromethyl)benzonitrile in common laboratory solvents. Due to the limited availability of comprehensive public data on the solubility of this specific compound, this document outlines a series of standardized experimental protocols for both qualitative and quantitative solubility determination. It includes a structured template for data presentation and a visual workflow to guide researchers in establishing a robust and comparable solubility profile. This guide is intended to support research, process development, and formulation activities where understanding the solubility of 3-Amino-4-(trifluoromethyl)benzonitrile is critical.

Introduction

3-Amino-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an amino group, a trifluoromethyl group, and a nitrile group, suggests a complex solubility behavior that is influenced by the polarity, hydrogen bonding capability, and pH of the solvent. A well-defined solubility profile is fundamental for its application in drug discovery, enabling effective compound handling, formulation development, and the design of purification strategies. This guide presents a systematic approach to experimentally determine this crucial physicochemical property.

Predicted Solubility Characteristics

Based on its molecular structure, a preliminary assessment of the solubility of 3-Amino-4-(trifluoromethyl)benzonitrile can be made:

-

Polar Aprotic Solvents: The presence of the polar nitrile and trifluoromethyl groups suggests that solubility is likely to be favorable in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.

-

Polar Protic Solvents: The amino group can act as a hydrogen bond donor, and the nitrile and fluorine atoms as acceptors, indicating potential solubility in polar protic solvents like alcohols (methanol, ethanol). However, the overall nonpolar character of the benzene ring may limit high solubility.

-

Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes and toluene is expected to be limited due to the polar functional groups.

-

Aqueous Solubility: The compound is anticipated to have low intrinsic solubility in water. The basicity of the amino group suggests that solubility will be pH-dependent, increasing in acidic solutions due to the formation of a more soluble ammonium salt.

Experimental Protocols for Solubility Determination

A multi-tiered approach is recommended to build a comprehensive solubility profile, starting with qualitative assessments and progressing to more rigorous quantitative measurements.

This initial screening provides a rapid assessment of solubility in a range of solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in selected solvents at ambient temperature.

Materials:

-

3-Amino-4-(trifluoromethyl)benzonitrile

-

Vials or test tubes

-

Vortex mixer

-

A selection of common laboratory solvents (see Table 1 for suggestions)

Procedure:

-

Add approximately 1-2 mg of 3-Amino-4-(trifluoromethyl)benzonitrile to a clean, dry vial.

-

Add 1 mL of the selected solvent to the vial.

-

Cap the vial and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

Record the observation as "Soluble," "Partially Soluble," or "Insoluble."

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3]

Objective: To determine the precise concentration of a saturated solution of the compound at a specific temperature.

Materials:

-

3-Amino-4-(trifluoromethyl)benzonitrile

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of 3-Amino-4-(trifluoromethyl)benzonitrile to a vial (enough to ensure a saturated solution with visible solid remaining).

-

Accurately pipette a known volume of the selected solvent into the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

It is recommended to perform the measurement in triplicate to ensure reproducibility.[2]

Data Presentation

All quantitative solubility data should be systematically recorded to allow for easy comparison and interpretation.

Table 1: Solubility Profile of 3-Amino-4-(trifluoromethyl)benzonitrile

| Solvent Class | Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) | Notes |

| Polar Protic | Water | 25 | ||||

| Methanol | 25 | |||||

| Ethanol | 25 | |||||

| Isopropanol | 25 | |||||

| Polar Aprotic | Acetonitrile | 25 | ||||

| Acetone | 25 | |||||

| Dimethyl Sulfoxide (DMSO) | 25 | |||||

| Dimethylformamide (DMF) | 25 | |||||

| Tetrahydrofuran (THF) | 25 | |||||

| Nonpolar | Hexanes | 25 | ||||

| Toluene | 25 | |||||

| Dichloromethane | 25 | |||||

| Aqueous Buffers | pH 2.0 Buffer | 25 | ||||

| pH 7.4 Buffer | 25 | |||||

| pH 9.0 Buffer | 25 |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility profile.

Caption: Workflow for determining the solubility profile.

Conclusion

This guide provides a standardized methodology for researchers to determine the solubility profile of 3-Amino-4-(trifluoromethyl)benzonitrile. By following these protocols, scientists and drug development professionals can generate reliable and consistent data that is essential for advancing research and development activities involving this compound. The provided data table template and workflow diagram serve as practical tools to ensure a systematic and well-documented approach to solubility characterization.

References

3-Amino-4-(trifluoromethyl)benzonitrile: A Building Block with Undisclosed Potential

While a comprehensive literature review reveals a significant gap in detailed applications and synthetic protocols for 3-Amino-4-(trifluoromethyl)benzonitrile, its structural motifs suggest potential as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an overview of the available information, drawing parallels from its isomers and analogs to infer its likely utility and synthetic strategies.

Despite its commercial availability, specific applications and detailed experimental data for 3-Amino-4-(trifluoromethyl)benzonitrile are notably absent in the current scientific literature. However, the presence of the aminobenzonitrile core, substituted with a trifluoromethyl group, points towards its potential as a key building block in medicinal chemistry and materials science. The trifluoromethyl group is a well-regarded bioisostere for enhancing metabolic stability and lipophilicity of drug candidates, while the amino and nitrile functionalities offer versatile handles for a variety of chemical transformations.

Inferred Synthetic Pathways

A potential synthetic approach, adapted from the synthesis of related compounds, is a multi-step process involving nitration, reduction, and cyanation.

Caption: A plausible synthetic pathway for 3-Amino-4-(trifluoromethyl)benzonitrile.

Potential Applications in Drug Discovery

The applications of 3-Amino-4-(trifluoromethyl)benzonitrile can be inferred from the known biological activities of its structural isomers and analogs. These related compounds have been investigated for their potential in various therapeutic areas, suggesting that derivatives of 3-Amino-4-(trifluoromethyl)benzonitrile could also exhibit valuable pharmacological properties.

As an Intermediate for Bioactive Molecules

The primary utility of 3-Amino-4-(trifluoromethyl)benzonitrile is likely as a chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

Caption: Potential application areas for derivatives of 3-Amino-4-(trifluoromethyl)benzonitrile.

Data Summary

Due to the lack of specific studies on 3-Amino-4-(trifluoromethyl)benzonitrile, no quantitative data on reaction yields, biological activity (e.g., IC50 values), or other experimental metrics can be provided at this time. The following table highlights the absence of this specific information in the public domain.

| Data Type | 3-Amino-4-(trifluoromethyl)benzonitrile |

| Synthetic Yields | Not Reported |

| Biological Activity (IC50, etc.) | Not Reported |

| Physicochemical Properties | Limited data available from suppliers |

Experimental Protocols

Detailed experimental protocols for the synthesis or use of 3-Amino-4-(trifluoromethyl)benzonitrile are not currently published in peer-reviewed literature or patents. Researchers interested in utilizing this compound would need to develop their own procedures, likely adapting methodologies from the synthesis of its isomers.

Conclusion

3-Amino-4-(trifluoromethyl)benzonitrile represents a chemical entity with significant, yet largely unexplored, potential. Its structural features strongly suggest its utility as a building block for the creation of novel molecules with applications in drug discovery and materials science. The absence of detailed scientific literature underscores the opportunity for new research to elucidate its synthetic pathways and explore the biological activities of its derivatives. Future studies are necessary to unlock the full potential of this intriguing molecule.

Methodological & Application

Synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile: An Application Note for Researchers

Abstract

This application note provides a detailed protocol for the synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile, a valuable building block in the development of pharmaceuticals and agrochemicals. The synthesis involves a two-step process commencing with the nitration of 4-(trifluoromethyl)benzonitrile to yield 3-nitro-4-(trifluoromethyl)benzonitrile, followed by the selective reduction of the nitro group to the corresponding amine. This document outlines the detailed experimental procedures, safety precautions, and characterization data for the synthesized compounds.

Introduction

3-Amino-4-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and nitrile functionalities offer versatile handles for further chemical modifications. This protocol details a reliable and reproducible method for the preparation of this compound, suitable for laboratory-scale synthesis.

Data Presentation

The physical and spectral properties of the key compounds in this synthesis are summarized in the table below for easy reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 4-(Trifluoromethyl)benzonitrile | 455-18-5 | C₈H₄F₃N | 171.12 | Solid | 39-41 |

| 3-Nitro-4-(trifluoromethyl)benzonitrile | 1227489-72-6 | C₈H₃F₃N₂O₂ | 216.12 | Solid | - |

| 3-Amino-4-(trifluoromethyl)benzonitrile | 1220630-83-0 | C₈H₅F₃N₂ | 186.13 | Solid | - |

Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-(trifluoromethyl)benzonitrile

This procedure describes the nitration of 4-(trifluoromethyl)benzonitrile.

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 4-(trifluoromethyl)benzonitrile to the cooled sulfuric acid while maintaining the temperature at 0 °C.

-

Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-nitro-4-(trifluoromethyl)benzonitrile.

Step 2: Synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile

This protocol details the reduction of the nitro intermediate to the target amine using tin(II) chloride.

Materials:

-

3-Nitro-4-(trifluoromethyl)benzonitrile

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-nitro-4-(trifluoromethyl)benzonitrile in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Amino-4-(trifluoromethyl)benzonitrile.

Visualizations

The logical workflow for the synthesis is depicted in the following diagram.

Caption: Synthetic workflow for 3-Amino-4-(trifluoromethyl)benzonitrile.

Safety Precautions

General:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing.

-

Concentrated hydrochloric acid is corrosive and can cause severe burns.

-

Dichloromethane and ethyl acetate are flammable and volatile organic solvents. Keep away from ignition sources.

-

The hazards of 3-Amino-4-(trifluoromethyl)benzonitrile and its nitro intermediate have not been fully characterized. Treat these compounds as potentially harmful.

Emergency Procedures:

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.

-

In case of inhalation, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

In case of ingestion, rinse mouth with water and seek immediate medical attention.

Characterization Data

3-Amino-4-(trifluoromethyl)benzonitrile

-

¹H NMR (CDCl₃, 400 MHz): δ 7.56 (d, J = 8.0 Hz, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.0 (br s, 2H, NH₂), 6.8 (m, 2H).

-

Expected Appearance: Solid.

Note: The provided ¹H NMR data is based on similar compounds and should be confirmed by experimental analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile. The described two-step synthesis is a practical and efficient method for obtaining this important building block for research and development in the pharmaceutical and agrochemical industries. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis.

Application Notes and Protocols: The Strategic Use of 3-Amino-4-(trifluoromethyl)benzonitrile in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry, primarily utilized in the synthesis of potent kinase inhibitors. Its strategic substitution pattern, featuring an amine for nucleophilic reactions, a nitrile group that can undergo various transformations, and an electron-withdrawing trifluoromethyl group to enhance pharmacological properties, makes it a valuable precursor for a range of heterocyclic compounds. This document provides detailed application notes on its utility in synthesizing pharmaceutical intermediates, with a focus on precursors for Bcr-Abl kinase inhibitors, and includes specific experimental protocols for key synthetic transformations.

Introduction

The trifluoromethyl group is a crucial moiety in modern drug design, often improving metabolic stability, lipophilicity, and binding affinity of a molecule. When incorporated into an aromatic system like 3-amino-4-(trifluoromethyl)benzonitrile, it provides a unique starting point for the synthesis of complex pharmaceutical agents. This compound is particularly relevant in the development of targeted cancer therapies, where kinase inhibitors play a pivotal role. The Bcr-Abl tyrosine kinase, an enzyme constitutively activated in chronic myeloid leukemia (CML), is a prominent target for such inhibitors. Intermediates derived from 3-amino-4-(trifluoromethyl)benzonitrile are designed to fit into the ATP-binding site of kinases like Bcr-Abl, disrupting the signaling cascade that leads to uncontrolled cell proliferation.

Key Applications

The primary application of 3-amino-4-(trifluoromethyl)benzonitrile in pharmaceutical synthesis is as a precursor to heterocyclic scaffolds, such as pyrazoles and pyrimidines. These structures are central to many kinase inhibitors. Two principal synthetic routes are highlighted:

-

Synthesis of Aminopyrazole Intermediates: The vicinal amino and nitrile groups can be readily cyclized with hydrazine to form aminopyrazole derivatives. These intermediates are foundational for the construction of pyrazolo[3,4-d]pyrimidines, a class of potent kinase inhibitors.

-

Amide Coupling Reactions: The amino group can undergo coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with various aryl or heteroaryl partners, leading to the synthesis of diarylamine-based inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile

This protocol describes the synthesis of a key aminopyrazole intermediate from 3-amino-4-(trifluoromethyl)benzonitrile. This intermediate is a versatile precursor for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Reaction Scheme:

3-Amino-4-(trifluoromethyl)benzonitrile: A Versatile Building Block in Agrochemical Discovery

Introduction

3-Amino-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that holds significant potential as a key intermediate in the development of novel agrochemicals. Its unique molecular structure, featuring an amine group, a nitrile group, and a trifluoromethyl group, offers multiple reaction sites for the synthesis of diverse and complex molecules with potential herbicidal, insecticidal, or fungicidal properties. The presence of the trifluoromethyl moiety is particularly noteworthy, as it is known to enhance the biological efficacy, metabolic stability, and lipophilicity of active ingredients, thereby improving their performance in the field.

While specific, commercialized agrochemicals directly synthesized from 3-Amino-4-(trifluoromethyl)benzonitrile are not extensively documented in publicly available literature, the chemical functionalities of this compound suggest its utility in the synthesis of various classes of pesticides. This application note will explore the potential applications of 3-Amino-4-(trifluoromethyl)benzonitrile in agrochemical development based on established chemical principles and the known activity of related compounds.

Potential Applications in Agrochemical Synthesis

The chemical reactivity of 3-Amino-4-(trifluoromethyl)benzonitrile allows for its incorporation into a variety of agrochemical scaffolds. The primary reaction pathways involve transformations of the amino and nitrile groups.

Synthesis of Heterocyclic Agrochemicals

The amino and nitrile groups of 3-Amino-4-(trifluoromethyl)benzonitrile are ideal precursors for the construction of various heterocyclic ring systems, which are prevalent in a wide range of commercial pesticides.

-

Pyrazole Insecticides: The reaction of the aminonitrile with hydrazines can lead to the formation of aminopyrazoles, a core structure in several potent insecticides.

-

Pyridazine and Pyridazinone Herbicides: Cyclization reactions involving the amino and nitrile functionalities with dicarbonyl compounds or their equivalents can yield pyridazine or pyridazinone derivatives, classes of compounds known for their herbicidal activity.

-

Triazole and Triazine Fungicides and Herbicides: The amino group can be a key component in the formation of triazole or triazine rings, which are central to the mode of action of many successful fungicides and herbicides.

The general workflow for synthesizing such heterocyclic derivatives can be visualized as follows:

Application Notes and Protocols for the Derivatization of 3-Amino-4-(trifluoromethyl)benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(trifluoromethyl)benzonitrile is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the amino and nitrile functionalities provide reactive handles for various chemical transformations. This document provides detailed application notes and experimental protocols for the derivatization of 3-Amino-4-(trifluoromethyl)benzonitrile, focusing on N-acylation and Suzuki-Miyaura coupling reactions, which are pivotal in the generation of novel bioactive molecules, particularly as kinase inhibitors.

Key Derivatization Strategies

The primary amino group of 3-Amino-4-(trifluoromethyl)benzonitrile is a key site for derivatization. Two of the most effective strategies for modifying this position are N-acylation to form amides and its use as a precursor for transformations that allow for cross-coupling reactions.

N-Acylation

N-acylation is a fundamental transformation that introduces an amide bond, a common functional group in many pharmaceuticals. This reaction allows for the exploration of a vast chemical space by varying the acylating agent.

Suzuki-Miyaura Coupling Precursors

While the amino group itself is not directly used in Suzuki-Miyaura coupling, it can be readily converted to a halide or triflate, which are excellent coupling partners. This opens up possibilities for introducing diverse aryl and heteroaryl moieties, which are prevalent in kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of 3-Amino-4-(trifluoromethyl)benzonitrile

This protocol describes the synthesis of N-(3-cyano-4-(trifluoromethyl)phenyl)amides.

Materials:

-

3-Amino-4-(trifluoromethyl)benzonitrile

-

Substituted benzoyl chloride (or other acylating agent) (1.1 eq)

-

Pyridine (or other suitable base) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

Add the substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(3-cyano-4-(trifluoromethyl)phenyl)amide.

Expected Yield: 70-95% (highly dependent on the acylating agent).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Bicalutamide Precursor via N-Acylation

This protocol details the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methyl-propionamide, a key intermediate in the synthesis of the anti-cancer drug Bicalutamide.[1]

Materials:

-

4-Amino-2-trifluoromethyl-benzonitrile (structurally related isomer, protocol adaptable)

-

2,3-Dihydroxy-2-methyl-propionamide

-

Pyridine, dry

-

p-Toluenesulfonyl chloride

-

Ethyl acetate

-

Petroleum ether

-

Saturated aqueous sodium hydrogen carbonate

-

10% aqueous hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of N-[4-cyano-3-trifluoromethyl-phenyl]-2,3-dihydroxy-2-methyl-propionamide (17.35 mmol) in dry pyridine (50 ml) is cooled to 0° C.[1]

-

p-Toluenesulfonyl chloride (52.45 mmol) is added in small portions, and the mixture is stirred at 0° C for 5 hours.[1]

-

The reaction mixture is then washed three times with saturated aqueous sodium hydrogen carbonate (500 ml), 10% aqueous hydrochloric acid (500 ml), and brine (500 ml).[1]

-

The organic layer is dried over sodium sulfate and concentrated in a vacuum.[1]

-

The residue is crystallized from a 1:5 mixture of ethyl acetate/petroleum ether to yield the product.[1]

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors containing the trifluoromethylphenyl amide moiety, demonstrating the potential of derivatives of 3-Amino-4-(trifluoromethyl)benzonitrile.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| 1a | TKI | 109 | - | [2] |

| 1e | TKI | 37 | - | [2] |

| 1g | TKI | 77 | - | [2] |

| Sorafenib | BRAF, VEGFR, PDGFR | 6 (BRAF V600E) | - | [3] |

| Compound 8 | Thymidylate Synthase | 3.89 | HePG-2 | [4] |

| Compound 5l | EGFR | 1.34 | A549 | [5] |

Mandatory Visualizations

Signaling Pathway

Derivatives of 3-Amino-4-(trifluoromethyl)benzonitrile are often designed as kinase inhibitors. A primary target is the Receptor Tyrosine Kinase (RTK) signaling pathway, which is frequently dysregulated in cancer.

Caption: Simplified RTK signaling pathway and the inhibitory action of a kinase inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of 3-Amino-4-(trifluoromethyl)benzonitrile derivatives.

Caption: General workflow for the synthesis and evaluation of derivatives.

Conclusion

3-Amino-4-(trifluoromethyl)benzonitrile serves as an excellent starting material for the generation of diverse compound libraries for medicinal chemistry research. The protocols and data presented herein provide a solid foundation for researchers to synthesize and evaluate novel derivatives, particularly in the pursuit of new kinase inhibitors for the treatment of cancer and other diseases. The strategic incorporation of the trifluoromethylbenzonitrile scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged motif in modern drug discovery.

References

- 1. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Aminotrifluoromethylbenzonitrile Isomers in Organic Synthesis

A Note to the Researcher:

Extensive research for specific applications and detailed synthesis protocols for 3-Amino-4-(trifluoromethyl)benzonitrile did not yield sufficient data in the public domain to create comprehensive application notes. This specific isomer is not widely documented as a starting material in available chemical literature.

However, significant information is available for the closely related and industrially important isomer, 4-Amino-2-(trifluoromethyl)benzonitrile (CAS: 654-70-6). This compound is a critical building block, particularly in the synthesis of pharmaceuticals.[1] The following application notes and protocols are therefore based on this well-documented isomer to provide relevant and practical information for researchers in organic synthesis and drug development.

Application Notes for 4-Amino-2-(trifluoromethyl)benzonitrile

Introduction:

4-Amino-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound valued for its role as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring an amine (-NH₂), a nitrile (-CN), and a trifluoromethyl (-CF₃) group, offers multiple reactive sites for chemical modification. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the reactivity of the aromatic ring and the amino group. This intermediate is particularly crucial in the synthesis of Active Pharmaceutical Ingredients (APIs), most notably for the anti-cancer drug Bicalutamide.[2]

Key Features and Applications:

-

Pharmaceutical Intermediate: The primary application of this building block is in the pharmaceutical industry.[1] The trifluoromethyl group is a key moiety for enhancing the pharmacological properties of drug candidates, such as metabolic stability and binding affinity.[3][4]

-

Synthesis of Bicalutamide: 4-Amino-2-(trifluoromethyl)benzonitrile is a key precursor for the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[2]

-

Heterocycle Synthesis: The amino and nitrile groups can be utilized in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

-

Agrochemicals: Like other fluorinated intermediates, this compound has potential applications in the development of new pesticides and herbicides.[3][4]

Chemical Properties:

| Property | Value |

| CAS Number | 654-70-6 |

| Molecular Formula | C₈H₅F₃N₂ |

| Molecular Weight | 186.13 g/mol |

| Appearance | Solid |

| Melting Point | 141-145 °C |

Protocols for Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

The following protocol describes a common industrial synthesis route starting from m-trifluoromethyl fluorobenzene, involving three main steps: bromination, cyanation, and ammonolysis.[2][5]

Overall Synthesis Workflow

Caption: Workflow for the three-step synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile.

Experimental Protocol: Three-Step Synthesis

This protocol is adapted from patented industrial processes.[2][5]

Step 1: Positioning Bromination to yield 4-Fluoro-2-(trifluoromethyl)bromobenzene

-

Charging the Reactor: In a suitable reactor, charge m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux while stirring. Add dibromohydantoin in portions over a period of time.

-

Monitoring: Continue the reaction for 5-7 hours. Monitor the progress by an appropriate chromatographic method (e.g., GC or TLC).

-

Work-up: After completion, cool the reaction mixture and quench by adding it to an ice-water solution.

-

Isolation: The product, 4-fluoro-2-(trifluoromethyl)bromobenzene, will separate and can be isolated. Wash the product with water to remove residual acids.

Quantitative Data (Example Batch): [5]

| Reagent | Molar Ratio / Amount |

| m-Trifluoromethyl fluorobenzene | 1.0 equivalent |

| Dibromohydantoin | 0.6 equivalents |

| Glacial Acetic Acid | 4-5 L per kg of starting material |

| Concentrated H₂SO₄ | 5-20% by weight of starting material |

Step 2: Cyano Replacement to yield 4-Fluoro-2-(trifluoromethyl)benzonitrile

-

Reaction Setup: In a reactor equipped for distillation, charge quinoline and cuprous cyanide (CuCN).

-

Addition: Heat the mixture to reflux and add the 4-fluoro-2-(trifluoromethyl)bromobenzene from Step 1 dropwise while maintaining stirring.

-

Reaction: Continue refluxing for approximately 20-22 hours.

-

Isolation: Isolate the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, from the reaction mixture via steam distillation.

Quantitative Data (Example Batch): [5]

| Reagent | Molar Ratio / Amount |

| 4-Fluoro-2-(trifluoromethyl)bromobenzene | 1.0 equivalent |

| Cuprous Cyanide (CuCN) | 1.0 - 1.1 equivalents |

| Quinoline | 3-5 L per kg of starting material |

Step 3: Ammonolysis to yield 4-Amino-2-(trifluoromethyl)benzonitrile

-

Reaction Setup: Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile from Step 2 in ethanol in a sealed pressure reactor.

-

Ammonolysis: Introduce liquid ammonia into the solution.

-

Reaction: Heat the sealed reactor to 120°C and maintain for 8 hours.

-

Isolation: After cooling, the crude product, 4-amino-2-(trifluoromethyl)benzonitrile, is obtained.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield the final product with high purity (>99%).[2]

Quantitative Data (Example Batch): [2][5]

| Reagent | Molar Ratio / Amount |

| 4-Fluoro-2-(trifluoromethyl)benzonitrile | 1.0 equivalent |

| Liquid Ammonia | 1.5 equivalents |

| Ethanol | 3-5 L per kg of starting material |

| Overall Yield | 73% - 75% |

Logical Relationship of Functional Groups in Synthesis

The specific arrangement of the functional groups in 4-Amino-2-(trifluoromethyl)benzonitrile is crucial for its role as a synthon, particularly for building more complex molecules like Bicalutamide.

Caption: Functional groups of the building block and their roles in further synthesis.

References

- 1. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

Application Notes and Protocols for the Analytical Characterization of 3-Amino-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-Amino-4-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a fundamental technique for assessing the purity of 3-Amino-4-(trifluoromethyl)benzonitrile and confirming its molecular weight.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅F₃N₂ | [1] |

| Molecular Weight | 186.14 g/mol | [1] |

| HPLC Retention Time (Rt) | 1.24 min | [1] |

| Mass-to-Charge Ratio (m/z) | 187.1 [M+H]⁺ | [1] |

Experimental Protocol: HPLC-MS Analysis

Objective: To determine the purity and confirm the molecular weight of 3-Amino-4-(trifluoromethyl)benzonitrile.

Instrumentation:

-

HPLC system with a UV detector

-

Mass spectrometer with an electrospray ionization (ESI) source

Materials:

-

3-Amino-4-(trifluoromethyl)benzonitrile sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Column: Phenomenex S5 4.6×30 mm

Procedure:

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in methanol

-

-

HPLC Conditions:

-

Column: Phenomenex S5, 4.6×30 mm

-

Gradient: 10-90% Mobile Phase B over 4 minutes

-

Flow Rate: 5 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

-

Data Analysis:

-

Integrate the peak area from the UV chromatogram to determine the purity.

-

Analyze the mass spectrum to confirm the presence of the [M+H]⁺ ion at m/z 187.1.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of 3-Amino-4-(trifluoromethyl)benzonitrile by providing information on the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Data Presentation: Predicted Chemical Shifts

Note: The following are predicted chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5 | d | H-5 |

| ~6.9 | dd | H-6 |

| ~6.8 | d | H-2 |

| ~4.5 | br s | -NH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-3 (C-NH₂) |

| ~135 | C-5 |

| ~123 (q) | -CF₃ |

| ~120 | C-6 |

| ~118 | C-1 (C-CN) |

| ~117 | -CN |

| ~115 | C-2 |

| ~110 (q) | C-4 (C-CF₃) |

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of 3-Amino-4-(trifluoromethyl)benzonitrile.

Instrumentation:

-

400 MHz NMR Spectrometer

Materials:

-

3-Amino-4-(trifluoromethyl)benzonitrile sample (approx. 5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tube

Procedure:

-

Sample Preparation: Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Typical parameters: 16 scans, relaxation delay of 1s.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2s.

-

-

Data Processing:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

-

Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like 3-Amino-4-(trifluoromethyl)benzonitrile, derivatization is typically required to improve chromatographic performance.

Experimental Protocol: GC-MS Analysis with Derivatization

Objective: To identify and quantify 3-Amino-4-(trifluoromethyl)benzonitrile and potential volatile impurities.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

Materials:

-

3-Amino-4-(trifluoromethyl)benzonitrile sample

-

Acetonitrile

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable silylating agent

-

GC vial with insert

Procedure:

-

Derivatization:

-

Place approximately 0.5 mg of the sample into a GC vial insert.

-

Add 100 µL of acetonitrile and 100 µL of MSTFA.

-

Cap the vial and heat at 60°C for 30 minutes.

-

-

GC-MS Conditions:

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-600

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized 3-Amino-4-(trifluoromethyl)benzonitrile.

-

Analyze the mass spectrum of the peak and compare it with a spectral library or predict the fragmentation pattern. Expected fragments would arise from the loss of methyl groups and cleavage of the silylated amine.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, providing a molecular fingerprint.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (amine) |

| 2230-2210 | Strong | C≡N stretching (nitrile) |

| 1620-1580 | Medium-Strong | N-H bending (amine) & C=C stretching (aromatic) |

| 1350-1150 | Strong | C-F stretching (trifluoromethyl) |

| 1300-1200 | Medium | C-N stretching (aromatic amine) |

| 900-675 | Strong | C-H bending (aromatic) |

Experimental Protocol: FTIR Analysis

Objective: To identify the key functional groups in 3-Amino-4-(trifluoromethyl)benzonitrile.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Materials:

-

3-Amino-4-(trifluoromethyl)benzonitrile sample (solid)

Procedure:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum should be in absorbance or transmittance mode.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Visualizations

Workflow for Analytical Characterization

Caption: Workflow for the comprehensive analytical characterization.

Logical Relationship of Analytical Techniques

Caption: Relationship between compound properties and analytical techniques.

References

Application Notes and Protocols for the Industrial Scale-Up of 3-Amino-4-(trifluoromethyl)benzonitrile Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocols are based on established chemical principles and adapted from processes developed for structurally similar molecules, ensuring a robust and scalable manufacturing process. This guide is intended for researchers, scientists, and drug development professionals involved in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction